![molecular formula C10H13N3O4 B14046984 N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide](/img/structure/B14046984.png)
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide is a chemical compound with a complex structure that includes a nitropyridine moiety
Vorbereitungsmethoden
The synthesis of N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide typically involves the reaction of N-methylacetamide with 5-nitropyridin-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles under specific conditions.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide can be compared with similar compounds such as:
N-Methyl-N-(5-nitropyridin-2-yl)acetamide: This compound has a similar structure but lacks the ethoxy group, which may affect its reactivity and applications.
Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate: This compound has a glycine moiety instead of the acetamide group, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C10H13N3O4 |
---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
N-methyl-N-[2-(5-nitropyridin-2-yl)oxyethyl]acetamide |
InChI |
InChI=1S/C10H13N3O4/c1-8(14)12(2)5-6-17-10-4-3-9(7-11-10)13(15)16/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
BKOADSAOWKPCRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CCOC1=NC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.